3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Description
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS: 375857-65-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with bromine at position 3 and a trifluoromethyl group at position 5. Its molecular formula is C₇H₃BrF₃N₃, with a molecular weight of 290.02 g/mol.
The imidazo[1,2-a]pyrimidine scaffold is notable for its pharmacological relevance, including applications in anticancer, antimicrobial, and antiviral drug discovery . The bromine atom enhances reactivity for further functionalization, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for drug-like properties .
Propriétés
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZLHVPYMPIRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464480 | |
| Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-65-1 | |
| Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Green Chemistry Approaches: A³-Coupling Reactions
A sustainable domino A³-coupling (aldehyde, amine, alkyne) strategy has been optimized for imidazo[1,2-a]pyrimidine synthesis.
Reaction Scheme :
2-Aminopyrimidine + aldehyde + alkyne → Imidazo[1,2-a]pyrimidine
Key Parameters :
| Component | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | NaOAs, 50°C, DMF | 87% (scale-up) | |
| Solvent | DMF | High atom economy | |
| Substrates | Phenylacetylene, benzaldehyde | Broad applicability |
This method minimizes waste and operates under mild conditions, making it environmentally favorable.
Cross-Coupling Reactions (Suzuki-Miyaura)
Post-synthetic functionalization via palladium-catalyzed cross-coupling enables diversification of the core structure.
Example Protocol :
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine + aryl boronic acid → Biaryl derivative
Optimized Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, PPh₃ | |
| Base | Cs₂CO₃ | |
| Solvent | 1,4-Dioxane | |
| Yield | 46–53% |
This approach is critical for introducing aryl groups at the 3-position, enhancing bioactivity.
One-Pot Synthesis
A streamlined one-pot process reduces intermediate isolation, improving efficiency.
Procedure :
2-Aminopyridine + alcohol precursor + DBU → Imidazopyridine derivative (33% yield).
Advantages :
- Time : 4 hours (vs. 6 hours for two-step)
- Yield : Comparable to multi-step protocols
- Catalyst : Cu(OAc)₂, 1,10-phenanthroline
Trifluoromethylation and Bromination
Sequential functionalization achieves the target compound:
Trifluoromethylation :
Bromination :
- Reagent : NBS or POBr₃
- Conditions : CHCl₃, 140°C
Challenges :
- Regioselectivity : Competing substitution at the 3- vs. 7-positions.
- Purity : Requires rigorous purification due to side products.
Comparison of Synthesis Methods
Mechanistic Insights
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a scaffold for the design of new bioactive molecules, including potential drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for various diseases, including infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Imidazo[1,2-a]pyrimidine Derivatives
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Key Features: Bromine (C3) and trifluoromethyl (C7) substituents. Synthesis: Derived from 2-aminoimidazole via condensation with ethyl acetoacetate, followed by chlorination and amine conjugation . Applications: Investigated for cytotoxicity in breast cancer models (e.g., MCF-7 IC₅₀: 43.4 μM for related imine derivatives) .
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structure : Pyridine-based core (vs. pyrimidine).
- Molecular Formula : C₈H₄BrF₃N₂ (265.03 g/mol).
- Key Difference : Reduced nitrogen atoms in the ring alter electronic properties and binding interactions .
Triazolopyrimidine Derivatives
(4-Bromo-3-trifluoromethyl-phenyl)-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-amine (Compound 42)
- Structure : Triazolo[1,5-a]pyrimidine core with bromo-trifluoromethylphenyl substitution.
- Molecular Weight : 373.9 g/mol.
- Properties : High melting point (243°C), potent dihydroorotate dehydrogenase (PfDHODH) inhibitor with anti-malarial activity .
H11 (4-Bromo-N-((7-(1-methylindol-3-yl)-triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline)
- Structure : Triazolopyrimidine with indole and bromoaniline substituents.
- Physical Data : Melting point 159–160°C, 47% yield.
- Applications : Structural diversity for optimizing pharmacokinetic profiles .
Pyrazolo and Other Heterocycles
3-Bromo-7-(difluoromethyl)imidazo[1,2-a]pyridine
- Structure : Difluoromethyl substituent (vs. trifluoromethyl).
- Impact : Reduced electron-withdrawing effects compared to CF₃, altering reactivity and solubility .
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-imidazo[1,2-a]pyridine dicarboxylate Structure: Saturated tetrahydroimidazo[1,2-a]pyridine with bromophenyl and ester groups. Applications: Synthetic intermediate for complex heterocycles; melting point 223–225°C .
Activité Biologique
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data tables and case studies.
This compound features a unique structure that contributes to its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic profiles.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| MCF-10A (non-cancer) | 2.4 | Lesser effect |
The compound displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapy for triple-negative breast cancer (TNBC) .
In vivo studies using a BALB/c nude mouse model showed that treatment with this compound significantly inhibited lung metastasis of TNBC cells. The results indicated a direct impact on tumor growth and metastasis reduction, outperforming known therapeutic agents such as TAE226 .
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 µg/mL |
| Escherichia coli | 0.78 µg/mL |
| Salmonella enterica | 0.097 µg/mL |
These findings suggest that the compound possesses potent antibacterial activity comparable to traditional antibiotics .
Antiviral Activity
In addition to its anticancer and antimicrobial effects, this compound has shown antiviral activity against influenza viruses. Studies revealed that it could significantly reduce viral loads in infected models:
- Viral Load Reduction : More than 2-log reduction in viral load was observed in treated mice.
- Survival Benefit : Enhanced survival rates were noted in mouse models infected with influenza A virus .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
- Oral Bioavailability : Approximately 31.8% after oral administration.
- Clearance Rate : mL/h/kg, suggesting moderate clearance which may be beneficial for sustained therapeutic effects .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A phase I trial involving patients with advanced solid tumors indicated that doses up to 40 mg/kg were well tolerated with no acute toxicity observed.
- Case Study 2 : In a preclinical study targeting TNBC, the compound was administered over a period of three weeks, resulting in significant tumor regression without severe side effects .
Q & A
Q. What are the established synthetic routes for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via cyclocondensation of 2-aminopyrimidine derivatives with α-bromo ketones or via halogenation of preformed imidazo[1,2-a]pyrimidine scaffolds. Microwave-assisted synthesis (e.g., 30–60 minutes at 100–150°C) significantly improves yields (70–85%) compared to conventional heating, as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses . Optimization involves adjusting solvent systems (e.g., ethanol or acetic acid), catalyst loading (e.g., p-toluenesulfonic acid), and temperature gradients to minimize byproducts like dehalogenated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- 1H/13C NMR : The trifluoromethyl group (-CF₃) appears as a quartet (δ ~120–125 ppm in 13C NMR) due to coupling with fluorine. The imidazo[1,2-a]pyrimidine core shows aromatic protons at δ 7.5–9.0 ppm, with deshielding effects from bromine .
- LC-MS : The molecular ion peak [M+H]+ should match the exact mass (m/z ≈ 292.96 for C₇H₄BrF₃N₃). Fragmentation patterns (e.g., loss of Br or CF₃) confirm structural integrity .
- FT-IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are critical markers .
Q. What biological activities are reported for imidazo[1,2-a]pyrimidine derivatives, and how can these guide preliminary screening of the target compound?
Imidazo[1,2-a]pyrimidines exhibit anticancer (e.g., inhibition of MCF-7 and MDA-MB-231 breast cancer cells, IC₅₀ ~35–45 μM), antimicrobial, and anti-inflammatory activities . For the bromo-trifluoromethyl derivative, prioritize assays targeting:
- Kinase inhibition : Aurora-A or KSP kinases, using ATPase activity assays .
- Antiproliferative activity : Sulforhodamine B (SRB) or MTT assays with dose-response curves (1–100 μM) .
- Apoptosis markers : Bax/Bcl-2 ratio analysis via qPCR or Western blot .
Advanced Research Questions
Q. How can researchers address contradictions in cytotoxicity data between cancer cell lines and healthy models (e.g., HUVEC)?
Discrepancies often arise from selective targeting of cancer-specific pathways (e.g., Wnt/β-catenin or p53 mutations). To validate selectivity:
- Perform comparative transcriptomics/proteomics to identify differential gene expression (e.g., oncogenic vs. housekeeping genes) .
- Use isogenic cell pairs (e.g., wild-type vs. BRCA1-mutated) to isolate mechanism-driven effects .
- Include controls like cisplatin or doxorubicin to benchmark selectivity ratios (e.g., IC₅₀ cancer/IC₅₀ healthy ≥ 2.0) .
Q. What strategies mitigate low solubility of this compound in aqueous assays, and how does this impact IC₅₀ interpretation?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .
- Data correction : Measure solvent-only controls to subtract background noise in absorbance-based assays (e.g., SRB) .
Q. How can catalytic hydrogenation be applied to modify the imidazo[1,2-a]pyrimidine core, and what challenges arise with bromine/trifluoromethyl substituents?
Partial hydrogenation of the imidazole ring (e.g., using Pd/C or Raney Ni) can yield dihydroimidazo[1,2-a]pyrimidines. However:
Q. What computational tools are recommended for predicting the drug-likeness and ADMET properties of this compound?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess permeability (e.g., Caco-2 cells), cytochrome P450 inhibition, and hERG cardiotoxicity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like β-catenin or DHODH .
- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
Q. How do structural modifications at the 3-bromo and 7-trifluoromethyl positions influence bioactivity, and what SAR trends are observed?
- Bromine replacement : Substituting Br with -CN or -NH₂ reduces steric bulk but may decrease electrophilicity, impacting kinase inhibition .
- CF₃ substitution : Replacing CF₃ with -CH₃ lowers electron-withdrawing effects, diminishing antiproliferative activity in breast cancer models .
- Hybrid analogs : Introducing oxadiazole or thiazole rings at position 2 enhances metabolic stability (e.g., t₁/₂ > 4 hours in microsomal assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
